7,10-Dimethoxy-10-DAB III

Overview

Description

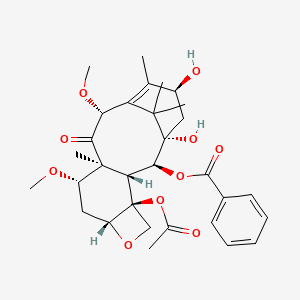

7,10-Dimethoxy-10-DAB III is a chemical compound with the CAS Number: 183133-94-0 and a molecular weight of 572.65 . It is also known as (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-Acetoxy-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca . It is an important intermediate in the preparation of Cabazitaxel, a second-line drug for the treatment of prostate cancer .

Synthesis Analysis

The synthesis of 7,10-Dimethoxy-10-DAB III involves the reaction of 10-deacetylbaccatin (10-Dab) with trimethyloxonium tetrafluoroboric acid in a solvent under the action of alkali . The method allows mild reaction conditions, has simple processes, and realizes selective 7th and 10th site methylation by direct control of reaction conditions without 13th site protection .Molecular Structure Analysis

The linear formula of 7,10-Dimethoxy-10-DAB III is C31H40O10 . The structure includes a dodecahydro-1H-7,11-methanocyclodeca and a benzoate group .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 7,10-Dimethoxy-10-DAB III includes the reaction of 10-deacetylbaccatin (10-Dab) with trimethyloxonium tetrafluoroboric acid in a solvent under the action of alkali . The reaction conditions are gentle and simple to operate .Physical And Chemical Properties Analysis

7,10-Dimethoxy-10-DAB III is a solid at room temperature . It has a molecular weight of 572.65 and a CAS Number of 183133-94-0 .Scientific Research Applications

Synthesis of Cabazitaxel

“7,10-Dimethoxy-10-DAB III” is an important intermediate in the synthesis of Cabazitaxel . Cabazitaxel is a novel semi-synthetic taxane with antitumor activity used for the treatment of castration-resistant prostate cancer .

Microtubule Inhibition

As a derivative of taxane, “7,10-Dimethoxy-10-DAB III” may have potential as a microtubule inhibitor . Microtubule inhibitors are a class of drugs that can prevent the division of cancer cells, thereby inhibiting the growth of tumors.

Synthesis Method Research

The synthesis method of “7,10-Dimethoxy-10-DAB III” itself is a subject of research . The method involves the reaction of 10-deacetylbaccatin (10-Dab) with trimethyloxonium tetrafluoroborate under the action of alkali . This method allows mild reaction conditions, has simple processes, and realizes selective 7th and 10th site methylation by direct control of reaction conditions without 13th site protection .

Pharmaceutical Synthesis Field

The compound plays a significant role in the pharmaceutical synthesis field, particularly in the synthesis of drugs for the treatment of prostate cancer .

Advanced Prostate Cancer Treatment

Cabazitaxel, for which “7,10-Dimethoxy-10-DAB III” is an important intermediate, is used for the treatment of late period, hormone antagonist type prostate cancer .

Chemical Research

The compound “7,10-Dimethoxy-10-DAB III” is also used in chemical research due to its unique structure and properties .

Mechanism of Action

Safety and Hazards

The safety information for 7,10-Dimethoxy-10-DAB III includes a GHS07 pictogram and a warning signal word . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,15-dihydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O10/c1-16-19(33)14-31(36)26(40-27(35)18-11-9-8-10-12-18)24-29(5,25(34)23(38-7)22(16)28(31,3)4)20(37-6)13-21-30(24,15-39-21)41-17(2)32/h8-12,19-21,23-24,26,33,36H,13-15H2,1-7H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGJMLMORVVDLIU-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301098192 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,10-Dimethoxy-10-DAB III | |

CAS RN |

183133-94-0 | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183133-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-9,11-dihydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301098192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)